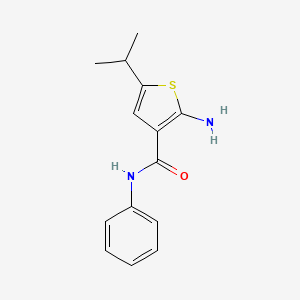

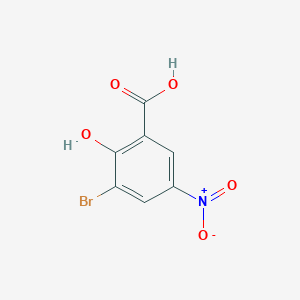

3-溴-2-羟基-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

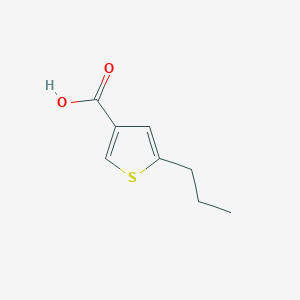

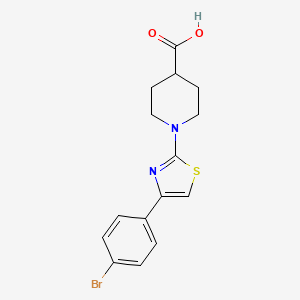

The compound of interest, 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid, is a brominated nitroaromatic carboxylic acid. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from such a molecule. Nitroaromatic compounds are known for their diverse applications, including their use in the development of pharmaceuticals, dyes, and agrochemicals .

Synthesis Analysis

The synthesis of related brominated nitroaromatic compounds often involves halogenation and nitration reactions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 4-bromomethyl-3-nitrobenzoic acid involves specific conditions that could be adapted for the synthesis of 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid .

Molecular Structure Analysis

The molecular structure of brominated nitroaromatic compounds can be complex, with potential for isomerization and formation of multiple isomers, as seen in the study of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene . The presence of electron-withdrawing and electron-donating groups, such as nitro and hydroxyl groups, can influence the molecular geometry and reactivity.

Chemical Reactions Analysis

Brominated nitroaromatic compounds can undergo various chemical reactions, including photoreactions with hydrobromic acid, as demonstrated by nitrobenzenes . The reactivity of such compounds can be influenced by substituents, which affect the electron density and stability of the intermediates formed during reactions. The reaction of 2-hydroxy-5-nitrobenzyl bromide with tryptophan residues in proteins is an example of the specificity that can be achieved through chemical modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitroaromatic compounds are influenced by their functional groups. For example, the hydrolysis of nitrobenzyl bromides can lead to the formation of benzyl alcohol derivatives, as seen with 4-bromomethyl-3-nitrobenzoic acid . The presence of a carboxylic acid group can catalyze the reduction of nitrosobenzenes, indicating the potential role of such groups in chemical reactions . The stability of these compounds under various conditions, including light, heat, and pH, is crucial for their application and has been studied using techniques like HPLC-UV .

科学研究应用

合成和衍生物形成

化合物3-溴-2-羟基-5-硝基苯甲酸参与了各种化学衍生物的制备和合成。例如,含有取代基如3-溴-5-硝基的4-羟基苯甲酸衍生物已被合成,表明类似化合物在化学合成中的作用(Cavill, 1945)。此外,合成新化合物如3-溴-1-(3-氯吡啶-2-基)-N-羟基-N-芳基-1H-吡唑-5-羧酰胺展示了溴硝基化合物在创造具有潜在生物活性的新化学实体中的实用性(Zhu et al., 2014)。

光反应和催化性质

对硝基苯及其衍生物(包括类似于3-溴-2-羟基-5-硝基苯甲酸的衍生物)的光反应研究已进行,以了解它们在光照射下的反应性。这项研究为这类化合物的光反应性质提供了见解(McIntyre et al., 2004)。此外,溴和硝基取代化合物在其他有机化合物的卤代反应中作为催化剂的应用进一步说明了它们在合成化学中的应用(Bovonsombat & Mcnelis, 1993)。

生物和环境影响

对兔子体内卤代硝基苯的代谢已进行研究,包括与3-溴-2-羟基-5-硝基苯甲酸结构相关的化合物,以了解它们的生物转化和环境影响。这项研究对评估这类化合物的生态和健康影响至关重要(Bray et al., 1958)。

分析和材料科学应用

类似于3-溴-2-羟基-5-硝基苯甲酸的化合物已被用于确定钍和锆等元素,表明它们在分析化学中的潜力(Datta, 1957)。此外,与这类化合物形成的电荷转移络合物显著改善了在聚合物太阳能电池等应用中的电子转移过程,展示了它们在材料科学中的实用性(Fu et al., 2015)。

未来方向

属性

IUPAC Name |

3-bromo-2-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJLCCLHTCSRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391979 |

Source

|

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

CAS RN |

57688-24-1 |

Source

|

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)